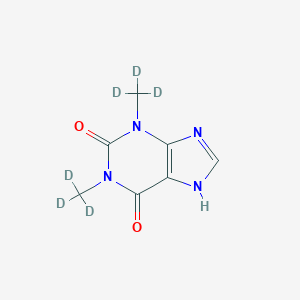

Theophylline-d6

Descripción general

Descripción

La teofilina-d6, también conocida como 1,3-dimetilxantina-d6, es un derivado deuterado de la teofilina. La teofilina en sí es un fármaco metilxantina que se usa comúnmente para tratar enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). El etiquetado con deuterio en la teofilina-d6 la hace particularmente útil en la investigación científica, especialmente en estudios que involucran farmacocinética y perfiles metabólicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La teofilina-d6 se sintetiza introduciendo átomos de deuterio en la teofilina. Esto se puede lograr a través de varios métodos, que incluyen reacciones de intercambio catalítico donde la teofilina se expone a gas deuterio en presencia de un catalizador. Otro método implica el uso de reactivos deuterados en la síntesis de teofilina a partir de sus precursores .

Métodos de producción industrial: La producción industrial de teofilina-d6 generalmente implica reacciones de intercambio catalítico a gran escala. El proceso se controla cuidadosamente para garantizar la alta pureza y el rendimiento del compuesto etiquetado con deuterio. Las condiciones de reacción, como la temperatura, la presión y el tipo de catalizador, se optimizan para maximizar la incorporación de átomos de deuterio .

Análisis De Reacciones Químicas

Tipos de reacciones: La teofilina-d6 experimenta varias reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Oxidación: La teofilina-d6 puede oxidarse para formar ácido 1,3-dimetilúrico.

Reducción: Las reacciones de reducción pueden convertir la teofilina-d6 en sus formas reducidas correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos principales:

Oxidación: Ácido 1,3-dimetilúrico

Reducción: Formas reducidas de teofilina-d6

Sustitución: Derivados halogenados u otros sustituidos de teofilina-d6.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard for Quantification

The primary application of theophylline-d6 is as an internal standard in the quantification of theophylline. Its deuterated nature allows for precise differentiation during mass spectrometric analysis. By using this compound, researchers can achieve accurate measurements of theophylline levels in biological samples, which is crucial for pharmacokinetic studies and therapeutic monitoring .

Case Study: Pharmacokinetics of Theophylline

A study utilized this compound to analyze urine samples from subjects administered sustained-release theophylline tablets. The results highlighted the efficacy of using deuterated standards in improving the accuracy of metabolite quantification, which is essential for understanding drug metabolism and excretion .

Pharmacological Research

Bronchodilator and Anti-inflammatory Properties

Theophylline is known for its bronchodilator effects, making it a valuable compound in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is used in research to investigate these properties without interference from endogenous compounds .

Case Study: Treatment of COVID-19

Recent research has explored the potential of theophylline as an adjunct therapy for COVID-19 patients. Studies indicated that theophylline's bronchodilatory and anti-inflammatory properties could alleviate respiratory distress associated with the disease. The use of this compound in these studies helped ensure accurate measurement of therapeutic levels and effects .

Toxicological Studies

Detection of Theophylline Levels

In toxicology, this compound serves as a reference standard to detect and quantify theophylline levels in cases of overdose or poisoning. Accurate measurement is critical for determining appropriate treatment protocols.

Case Study: Theophylline Overdose Management

A clinical case reported on a patient with a severe overdose of theophylline. Utilizing this compound allowed clinicians to quickly assess serum levels through LC-MS analysis, facilitating timely intervention and management strategies .

Research on Drug Interactions

Theophylline exhibits interactions with various drugs due to its metabolism via cytochrome P450 enzymes. The use of this compound in studies helps elucidate these interactions by providing a clear analytical framework for assessing how other substances affect the pharmacokinetics of theophylline.

Case Study: Interaction with Other Medications

A study investigated how certain antibiotics affected the metabolism of theophylline. By employing this compound as an internal standard, researchers could accurately determine changes in drug levels due to interactions, which is vital for adjusting dosages in clinical settings .

Summary Table: Applications of this compound

Mecanismo De Acción

La teofilina-d6 ejerce sus efectos a través de varios mecanismos:

Inhibición de la fosfodiesterasa: Inhibe las enzimas fosfodiesterasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc), lo que resulta en broncodilatación.

Bloqueo del receptor de adenosina: Bloquea los receptores de adenosina, previniendo la broncoconstricción y promoviendo la relajación de los músculos lisos.

Activación de la desacetilasa de histonas: Activa la desacetilasa de histonas, que tiene efectos antiinflamatorios

Comparación Con Compuestos Similares

La teofilina-d6 es similar a otros compuestos metilxantínicos como la cafeína y la teobromina. Su etiquetado con deuterio la hace única para fines de investigación. Aquí hay algunas comparaciones:

Cafeína: Tanto la cafeína como la teofilina son metilxantinas, pero la cafeína tiene un efecto estimulante más pronunciado en el sistema nervioso central.

Teobromina: La teobromina es otra metilxantina con efectos estimulantes más leves en comparación con la teofilina.

Unicidad: El etiquetado con deuterio de la teofilina-d6 permite un seguimiento más preciso en los estudios metabólicos, convirtiéndola en una herramienta valiosa en la farmacocinética y el desarrollo de fármacos .

Compuestos similares:

- Cafeína

- Teobromina

- Ácido 1,3-dimetilúrico

- 3-metilxantina

Actividad Biológica

Theophylline-d6, a deuterated derivative of theophylline, has garnered attention for its potential biological activities, particularly in the context of respiratory diseases and cancer therapy. This article delves into its pharmacological properties, mechanisms of action, and recent research findings, including case studies and data tables that illustrate its efficacy.

Overview of this compound

Theophylline is a methylxanthine compound primarily known for its bronchodilator properties. Its deuterated form, this compound, is utilized in various studies to trace metabolic pathways and understand its biological effects more clearly. The incorporation of deuterium enhances the stability of the compound during metabolic processes, making it a valuable tool in pharmacokinetic studies.

Theophylline exhibits multiple mechanisms of action:

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, Theophylline increases intracellular cyclic AMP (cAMP) levels, leading to bronchodilation and anti-inflammatory effects .

- Adenosine Receptor Antagonism : It blocks adenosine receptors, which can reduce bronchoconstriction and enhance respiratory function .

- Modulation of Inflammatory Pathways : Theophylline influences various inflammatory mediators, including interleukins and matrix metalloproteinases (MMPs), which are crucial in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity in Cancer Therapy

Recent studies have explored the potential antitumor activity of Theophylline and its derivatives, including this compound. A notable study synthesized a series of 1,2,3-triazole derivatives based on Theophylline, revealing significant antiproliferative effects against various cancer cell lines .

Key Findings:

- Antitumor Efficacy : Compound d17 (a derivative) demonstrated strong antiproliferative activity against NSCLC cell lines (H460 and A549) with IC50 values of 5.93 μM and 6.76 μM respectively .

- Apoptosis Induction : Treatment with d17 resulted in increased apoptotic cell populations in a dose-dependent manner. For instance, apoptosis rates in H460 cells were 11.19%, 24.89%, and 40.09% at concentrations of 5 μM, 10 μM, and 15 μM respectively .

Table 1: Antiproliferative Activity of Theophylline Derivatives

| Compound | Cell Line | IC50 (μM) | Apoptosis Rate (%) at 15 μM |

|---|---|---|---|

| d17 | H460 | 5.93 | 40.09 |

| d17 | A549 | 6.76 | 26.76 |

| Theophylline Acetic Acid | MCF-7 | Not Sensitive | N/A |

Case Studies

- Asthma Management : A clinical study involving COPD patients demonstrated that Theophylline administration led to significant reductions in sputum neutrophils and interleukin-8 concentrations, indicating its anti-inflammatory properties .

- COVID-19 Treatment Potential : Research suggests that Theophylline may play a role in treating COVID-19 by inhibiting PARP-1 activation and reducing reactive nitrogen species (RNS), potentially benefiting patients with severe pulmonary inflammation .

Propiedades

IUPAC Name |

1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583081 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-39-8 | |

| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is theophylline-d6 used in this study instead of directly measuring theophylline levels?

A1: this compound is a deuterated form of theophylline, meaning it has a similar structure but with some hydrogen atoms replaced by deuterium (heavy hydrogen). This makes it chemically similar to theophylline but distinguishable by mass spectrometry. In this study [], this compound serves as an internal standard. It is added in a known concentration to the urine samples before analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.